Biapigenin

Description

3,8'-Biapigenin has been reported in Garcinia livingstonei, Hypericum perforatum, and other organisms with data available.

bis-apigenin coupled at 3' & 3' positions; inhibits various cytochrome P450 enzymes; isolated from St. John's Wort

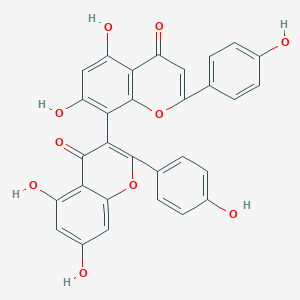

Structure

3D Structure

Properties

IUPAC Name |

3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,31-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAMTZLKUHMPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318358 | |

| Record name | Biapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

101140-06-1 | |

| Record name | Biapigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101140-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

259 - 261 °C | |

| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Biapigenin: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biapigenin, a naturally occurring biflavonoid derived from the dimerization of apigenin (B1666066), has garnered increasing interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, the history of its discovery, and detailed methodologies for its extraction and characterization. Quantitative data on this compound content in various plant species are summarized, and key experimental protocols are outlined to facilitate further research and development. Additionally, this guide explores the known biological activities of this compound, including its mechanism of action at the cellular level.

Introduction to this compound

This compound is a biflavonoid, meaning it is composed of two apigenin units linked together. The linkage between the two apigenin monomers can vary, resulting in different isomers. The most commonly cited isomers are 3',8''-biapigenin, also known as amentoflavone, and I3,II8-biapigenin. These compounds are found in a variety of plant species and have demonstrated a range of biological activities, including neuroprotective and potential anticancer effects.

Discovery and Key Milestones

The first isolation of a this compound derivative, specifically I3,II8-biapigenin, was reported in 1987 from the plant Hypericum perforatum, commonly known as St. John's Wort. This discovery laid the groundwork for subsequent investigations into the chemical diversity and biological significance of this class of biflavonoids. Since then, various isomers of this compound have been identified in a number of other plant genera.

Natural Sources of this compound

This compound and its isomers are distributed across several plant families. The primary documented natural sources include:

-

Hypericum species: Hypericum perforatum (St. John's Wort) is a well-established source of I3,II8-biapigenin.[1] Other species within this genus, such as Hypericum rumeliacum subsp. apollinis, have been found to contain significant quantities of this compound.

-

Garcinia species: Garcinia livingstonei has been identified as a source of 3',8''-biapigenin.[2][3][4]

-

Selaginella species: Various species of Selaginella, a genus of spikemosses, are known to produce biflavonoids, including 3',8''-biapigenin and 2',8''-biapigenin. Selaginella tamariscina is a notable example.[5][6]

-

Other sources: Amentoflavone (3',8''-biapigenin) is also found in Ginkgo biloba, Chamaecyparis obtusa (hinoki), and Xerophyta plicata.[7]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the geographical location. The following table summarizes available quantitative data for this compound in various natural sources.

| Plant Species | Plant Part | This compound Isomer | Concentration | Reference |

| Hypericum rumeliacum subsp. apollinis | Not specified | I3,II8-biapigenin | 270.79 mg/g dry material | Not explicitly cited |

| Selaginella tamariscina | Not specified | Amentoflavone (3',8''-biapigenin) | Present (quantitative data not specified) | [8] |

| Selaginella labordei | Not specified | Amentoflavone (3',8''-biapigenin) | Present (quantitative data not specified) | [8] |

| Selaginella uncinata | Not specified | Amentoflavone (3',8''-biapigenin) | Present (quantitative data not specified) | [8] |

Note: Further research is required to establish a more comprehensive quantitative profile of this compound across a wider range of natural sources.

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. The following is a generalized protocol synthesized from various reported methods.

5.1. Extraction

-

Sample Preparation: The plant material (e.g., leaves, stems, or whole plant) is air-dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for initial extraction. This can be performed using maceration, Soxhlet extraction, or ultrasonic-assisted extraction.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the aqueous suspension of the extract successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Biflavonoids like this compound are often enriched in the ethyl acetate fraction.

5.2. Purification

-

Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography for further purification.

-

Stationary Phase: Silica gel or Sephadex LH-20 are commonly used stationary phases.

-

Mobile Phase: A gradient of solvents, such as a mixture of chloroform and methanol or hexane (B92381) and ethyl acetate, is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative HPLC is often employed.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of formic acid to improve peak shape, is a common mobile phase.

-

Detection: UV detection at a wavelength of around 270 nm is used to monitor the elution of the compound.

-

5.3. Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure and the linkage between the two apigenin units.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit several biological activities, although research into its specific signaling pathways is still emerging.

6.1. Modulation of Mitochondrial Function

I3,II8-biapigenin from Hypericum perforatum has been found to modulate the activity of the adenine (B156593) nucleotide translocator (ANT) in isolated rat brain mitochondria.[1] This interaction suggests a potential neuroprotective role by influencing mitochondrial bioenergetics and calcium homeostasis.[1]

Caption: this compound's interaction with the adenine nucleotide translocator.

6.2. Anti-inflammatory and Anticancer Potential

2',8''-biapigenin, found in Selaginella species, has been reported to exhibit anticancer activity by inhibiting the transactivation of the iNOS gene and cyclooxygenase-2 (COX-2).[6] This inhibition is achieved through the inactivation of the nuclear factor-kappa B (NF-κB) signaling pathway by preventing the translocation of the p65 subunit to the nucleus.[6]

Caption: Inhibition of the NF-κB signaling pathway by 2',8''-biapigenin.

Conclusion and Future Directions

This compound represents a promising class of biflavonoids with demonstrable biological activities. While initial studies have highlighted its presence in various medicinal plants and elucidated some of its mechanisms of action, further research is warranted. Specifically, there is a need for more extensive quantitative analysis of this compound content across a broader range of plant species. Furthermore, a deeper investigation into the specific signaling pathways modulated by different this compound isomers will be crucial for unlocking their full therapeutic potential in drug discovery and development. The detailed experimental protocols and data presented in this guide aim to provide a solid foundation for researchers to advance our understanding of this intriguing natural product.

References

- 1. This compound modulates the activity of the adenine nucleotide translocator in isolated rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzophenones and Biflavonoids from Garcinia livingstonei Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [tib.eu]

- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 6. scispace.com [scispace.com]

- 7. Amentoflavone - Wikipedia [en.wikipedia.org]

- 8. Comparison of cytotoxic activities of extracts from Selaginella species - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Biapigenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biapigenin, a biflavonoid consisting of two apigenin (B1666066) units, is a naturally occurring phytochemical found in several plant species, notably in St. John's Wort (Hypericum perforatum).[1][2][3] This compound, along with other flavonoids, contributes to the reported therapeutic properties of H. perforatum extracts, including antioxidant and neuroprotective effects.[1] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and proposed steps in this compound biosynthesis, supported by available data and generalized experimental protocols.

Core Biosynthetic Pathway: From Phenylalanine to Apigenin

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a well-characterized metabolic route in plants that produces a vast array of secondary metabolites. The initial steps leading to the formation of the monomeric precursor, apigenin, are summarized below.

1. Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the aromatic amino acid L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .

2. Cinnamic Acid to p-Coumaric Acid: Subsequently, trans-cinnamic acid is hydroxylated at the 4-position to yield p-coumaric acid. This reaction is catalyzed by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.

3. Activation of p-Coumaric Acid: The carboxyl group of p-coumaric acid is then activated by the formation of a thioester bond with coenzyme A, producing p-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL) .

4. Chalcone (B49325) Synthesis: The first committed step in flavonoid biosynthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This reaction is catalyzed by chalcone synthase (CHS) , a type III polyketide synthase.

5. Isomerization to Flavanone (B1672756): Naringenin chalcone undergoes intramolecular cyclization to form the flavanone naringenin. This isomerization is catalyzed by chalcone isomerase (CHI) .

6. Flavanone to Flavone (B191248): Finally, naringenin is converted to the flavone apigenin. This oxidation reaction, which introduces a double bond between C2 and C3 of the C-ring, is catalyzed by a flavone synthase (FNS) . There are two types of FNS enzymes known: FNS I, a soluble dioxygenase, and FNS II, a cytochrome P450 monooxygenase.

The following diagram illustrates the biosynthetic pathway from L-Phenylalanine to Apigenin.

The Dimerization of Apigenin to this compound: An Oxidative Coupling Reaction

The final and key step in the biosynthesis of this compound is the dimerization of two apigenin molecules. This is proposed to be an oxidative coupling reaction, though the specific enzyme responsible in Hypericum perforatum has not yet been definitively identified and characterized. Based on studies of similar dimerization reactions in the biosynthesis of other biflavonoids, several enzyme families are likely candidates.

Proposed Enzymatic Mechanisms:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are known to catalyze a wide variety of oxidative reactions in plant secondary metabolism. Studies on Hypericum perforatum have revealed the presence and activity of various CYP isozymes, and this compound itself has been shown to inhibit certain human CYPs.[4][5][6][7][8] It is plausible that a specific CYP enzyme in H. perforatum catalyzes the oxidative coupling of apigenin.

-

Laccases: These multicopper oxidases are well-known for their ability to catalyze the oxidation of phenols, leading to their polymerization. Laccases have been implicated in the biosynthesis of other biflavonoids.

-

Peroxidases: These enzymes, in the presence of hydrogen peroxide, can also catalyze the oxidation of phenolic compounds, leading to dimerization.

The oxidative coupling can result in different linkage types between the two apigenin monomers. The most commonly reported form of this compound is I3,II8-biapigenin, indicating a C-C bond between the C3 position of one apigenin unit and the C8 position of the second apigenin unit.[2][3]

The following diagram illustrates the proposed final step in the biosynthesis of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics (e.g., Km, kcat) for the enzymatic dimerization of apigenin to this compound. Research in this area is ongoing, and future studies are expected to provide these critical parameters.

Experimental Protocols

While a specific protocol for the isolation and characterization of the "this compound synthase" is not yet established, a general workflow can be proposed based on established methods for identifying and characterizing enzymes involved in plant secondary metabolism.

1. Plant Material and Protein Extraction:

-

Collect fresh plant material from Hypericum perforatum, preferably tissues where this compound is known to accumulate (e.g., leaves and flowers).

-

Grind the tissue in liquid nitrogen to a fine powder.

-

Extract total proteins using an appropriate extraction buffer containing protease inhibitors and antioxidants (e.g., PVPP) to prevent protein degradation and phenolic interference.

-

Centrifuge the homogenate to remove cell debris and collect the crude protein extract (supernatant).

2. Enzyme Activity Assay:

-

Develop an in vitro assay to detect the conversion of apigenin to this compound.

-

The reaction mixture would typically contain the crude protein extract, apigenin as the substrate, and necessary co-factors (e.g., NADPH for CYPs, H2O2 for peroxidases).

-

Incubate the reaction mixture at an optimal temperature and pH for a defined period.

-

Stop the reaction (e.g., by adding acid or an organic solvent).

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound, comparing the retention time and mass spectrum with an authentic standard.

3. Enzyme Purification:

-

If enzymatic activity is detected, proceed with protein purification using a combination of chromatographic techniques.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionate the crude protein extract by differential ammonium sulfate precipitation.

-

Column Chromatography: Subject the active fraction to a series of column chromatography steps, such as:

-

Size-Exclusion Chromatography: To separate proteins based on their molecular weight.

-

Ion-Exchange Chromatography: To separate proteins based on their charge.

-

Affinity Chromatography: Using a ligand that specifically binds to the target enzyme class (e.g., a dye-ligand resin for some oxidoreductases).

-

-

Monitor the enzymatic activity of the fractions at each purification step to track the target enzyme.

4. Enzyme Identification and Characterization:

-

Analyze the purified active protein fraction by SDS-PAGE to determine its purity and estimate its molecular weight.

-

Identify the protein by mass spectrometry (e.g., LC-MS/MS) and subsequent database searching (proteomics).

-

Once the gene encoding the enzyme is identified, it can be cloned and expressed in a heterologous system (e.g., E. coli, yeast) for large-scale production of the recombinant enzyme.

-

Characterize the purified recombinant enzyme by determining its kinetic parameters (Km, Vmax, kcat), optimal pH and temperature, substrate specificity, and cofactor requirements.

The following diagram outlines a general experimental workflow for the identification of the enzyme responsible for this compound synthesis.

Conclusion

The biosynthetic pathway of this compound begins with the well-established phenylpropanoid pathway leading to the synthesis of apigenin. The final step involves the oxidative dimerization of two apigenin molecules, a reaction likely catalyzed by a cytochrome P450 monooxygenase, laccase, or peroxidase. While the specific enzyme in Hypericum perforatum remains to be definitively identified, the proposed pathway and enzymatic mechanisms provide a solid foundation for future research. The elucidation of the complete biosynthetic pathway, including the identification and characterization of the key dimerization enzyme, will be instrumental for the biotechnological production of this compound and for exploring its full therapeutic potential.

References

- 1. The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. Biflavonoids in Hypericum perforatum1; Part 1. Isolation of I3, II8-Biapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of hyperforin, the active constituent of St. John's wort, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of St John's wort (hypericum perforatum) on cytochrome p450 1a2 activity in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. Inhibition of human cytochrome P450 enzymes by constituents of St. John's Wort, an herbal preparation used in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Biapigenin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biapigenin, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological properties. As a dimer of apigenin (B1666066), this compound exhibits a range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It further details experimental protocols for its extraction and purification and visually elucidates its known signaling pathways through Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a biflavonoid composed of two apigenin units linked together. The most common isomer is 3',8''-Biapigenin.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[1] |

| Synonyms | 3',8''-Biapigenin, I3,II8-Biapigenin, Bi-apigenin[1][2] |

| CAS Number | 101140-06-1[1][3] |

| Molecular Formula | C₃₀H₁₈O₁₀[1][4] |

| ChEBI ID | CHEBI:2631 |

Physicochemical Properties

This compound is a solid, yellow powder with limited solubility in water but soluble in alcohols.[5][6]

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 538.5 g/mol | [1][4] |

| Melting Point | 259 - 261 °C | [1][7] |

| Boiling Point (Predicted) | 911.7 ± 65.0 °C at 760 mmHg | [7] |

| Physical Description | Solid, Yellow powder | [1][5] |

| Solubility | Soluble in alcohol | [6] |

Biological and Pharmacological Properties

This compound has demonstrated a wide array of biological activities, making it a compound of significant interest for therapeutic applications.

Table 3: Summary of Known Biological and Pharmacological Activities of this compound

| Activity | Description | Key Findings |

| Neuroprotective | Protects neurons from damage and death. | Modulates the mitochondrial permeability transition pore (mPTP) by interacting with the adenine (B156593) nucleotide translocator (ANT), which reduces mitochondrial calcium burden and protects against excitotoxicity.[8] |

| Anticancer | Inhibits the growth and proliferation of cancer cells. | Shows anticancer activity against HeLa cells.[9] It is a potential agonist of human peroxisome proliferator-activated receptor γ (hPPARγ), which is implicated in tumor suppression.[9] |

| Anti-inflammatory | Reduces inflammation. | This compound is known to possess anti-inflammatory properties, a characteristic shared by many flavonoids.[3] |

| Antioxidant | Neutralizes harmful free radicals. | The multiple hydroxyl groups in its structure contribute to its antioxidant properties, helping to reduce oxidative stress.[3] |

| Enzyme Inhibition | Inhibits the activity of certain enzymes. | Acts as a cytochrome P-450 enzyme inhibitor.[1] It also inhibits protein tyrosine phosphatase 1B (PTP1B).[6] |

Experimental Protocols

Extraction of this compound from Hypericum perforatum (St. John's Wort)

This compound is naturally found in plants such as Hypericum perforatum.[7] The following are generalized protocols for its extraction.

Soxhlet extraction is a common method for the exhaustive extraction of compounds from solid materials.

Protocol:

-

Sample Preparation: Air-dry the flowering tops of Hypericum perforatum and grind them into a fine powder.

-

Extraction: Place the powdered plant material in a cellulose (B213188) thimble and load it into a Soxhlet extractor.

-

Solvent: Use methanol (B129727) or ethanol (B145695) as the extraction solvent.

-

Procedure: Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and then drip back onto the plant material, extracting the desired compounds.

-

Duration: Continue the extraction for several hours until the solvent running through the siphon is colorless.

-

Concentration: After extraction, evaporate the solvent under reduced pressure to obtain the crude extract.

UAE is a more rapid extraction method that utilizes ultrasonic waves to enhance extraction efficiency.

Protocol:

-

Sample Preparation: Mix the powdered plant material with a suitable solvent (e.g., methanol, ethanol) in a flask.

-

Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe.

-

Duration: Sonicate the mixture for a specified period (e.g., 30-60 minutes).

-

Filtration: After sonication, filter the mixture to separate the extract from the plant residue.

-

Concentration: Evaporate the solvent from the filtrate to yield the crude extract.

Purification of this compound

The crude extract containing this compound can be purified using chromatographic techniques.

Protocol:

-

Stationary Phase: Pack a glass column with a suitable adsorbent, such as Sephadex LH-20 or silica (B1680970) gel.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a suitable solvent system. For Sephadex LH-20, methanol is often used. For silica gel, a gradient of solvents like hexane-ethyl acetate (B1210297) or chloroform-methanol may be employed.

-

Fraction Collection: Collect the eluting solvent in fractions.

-

Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.

-

Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

For further purification of smaller quantities, Prep-TLC can be utilized.

Protocol:

-

Plate Preparation: Use a preparative TLC plate with a thicker silica gel layer.

-

Sample Application: Apply a concentrated solution of the partially purified this compound as a narrow band along the origin of the plate.

-

Development: Develop the plate in a chamber containing an appropriate solvent system.

-

Visualization: After development, visualize the separated bands under UV light.

-

Scraping: Scrape the silica gel band corresponding to this compound from the plate.

-

Elution: Elute the this compound from the scraped silica using a polar solvent like methanol or ethyl acetate.

-

Filtration and Concentration: Filter the solution to remove the silica gel and then evaporate the solvent to obtain the pure compound.

Signaling Pathways and Mechanisms of Action

Neuroprotection via Modulation of the Mitochondrial Permeability Transition Pore

This compound exerts its neuroprotective effects by modulating the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways.

Caption: this compound's neuroprotective mechanism.

Anticancer Activity via PPARγ Agonism

This compound has been identified as a potential agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a role in tumor suppression.

Caption: this compound's anticancer activity via PPARγ.

Potential Anticancer Signaling in HeLa Cells (Inferred from Apigenin)

While direct evidence for this compound is emerging, the anticancer effects of its monomer, apigenin, in HeLa cells are well-documented and may provide insights into the potential mechanisms of the dimer. Apigenin is known to inhibit the PI3K/Akt/mTOR pathway.

Caption: Potential anticancer signaling of this compound in HeLa cells.

Conclusion

This compound is a promising biflavonoid with a well-characterized chemical structure and a growing body of evidence supporting its therapeutic potential. Its neuroprotective, anticancer, anti-inflammatory, and antioxidant properties make it a compelling candidate for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to extract, purify, and study this valuable natural product. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its diverse biological activities and to explore its potential clinical applications.

References

- 1. This compound modulates the activity of the adenine nucleotide translocator in isolated rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Effects and Molecular Mechanisms of Apigenin in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. benchchem.com [benchchem.com]

- 5. Isolation of Natural Products Using Preparative TLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 8. Baicalin Inhibits Human Cervical Cancer Cells by Suppressing Protein Kinase C/Signal Transducer and Activator of Transcription (PKC/STAT3) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Neuroprotective Mechanisms of Biapigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biapigenin, a biflavonoid compound, has garnered interest for its potential neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of the neuroprotective mechanisms of this compound, with a particular focus on its role in mitigating excitotoxicity and preserving mitochondrial function. Given the structural similarity and more extensive research available on its monomeric counterpart, apigenin (B1666066), relevant data for apigenin is also presented to illuminate potential parallel mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Neuroprotective Mechanisms of this compound

Research indicates that this compound's neuroprotective effects are primarily centered on the mitigation of excitotoxicity and the modulation of mitochondrial bioenergetics.

Attenuation of Excitotoxicity

Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, leads to a cascade of neurotoxic events, including excessive calcium influx and subsequent neuronal cell death. This compound has been shown to significantly reduce neuronal death induced by excitotoxic insults.[1]

Modulation of Mitochondrial Function

Mitochondria play a crucial role in neuronal survival and function. This compound has been demonstrated to influence mitochondrial bioenergetics and calcium homeostasis, which are critical in preventing neurodegeneration.[1][2] Specifically, it has been shown to decrease the capacity of mitochondria to accumulate calcium, thereby reducing calcium burden and protecting against excitotoxicity.[1][2]

Potential Mechanisms of Action: Insights from Apigenin Research

Due to the more extensive body of research on apigenin, its neuroprotective mechanisms are better characterized and may provide insights into the potential activities of this compound. These mechanisms include the activation of antioxidant pathways, modulation of pro-survival signaling, anti-inflammatory effects, and inhibition of apoptosis.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Apigenin has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][4] This activation helps to mitigate oxidative stress, a common feature of neurodegenerative diseases.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Apigenin has been demonstrated to activate this pathway, leading to the phosphorylation and activation of Akt.[5][6] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival.

Anti-inflammatory Effects

Neuroinflammation is a key contributor to the pathogenesis of various neurodegenerative disorders. Apigenin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in glial cells.[7][8]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a major mechanism of neuronal loss in neurodegenerative diseases. Apigenin has been shown to protect neurons from apoptosis by reducing the activity of key executioner caspases, such as caspase-3.[9][10]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key studies on the neuroprotective effects of this compound and apigenin.

Table 1: Neuroprotective Effects of this compound

| Parameter | Experimental Model | Treatment | Result | Reference |

| Neuronal Death | Kainate + NMDA-induced excitotoxicity in rat hippocampal neurons | This compound | Significant reduction in neuronal death | [1] |

| Mitochondrial Calcium Retention | Isolated rat brain mitochondria | This compound | Decreased capacity of mitochondria to accumulate calcium | [1][2] |

| Mitochondrial Membrane Potential | ADP-induced depolarization in isolated rat brain mitochondria | This compound | Decreased depolarization by 68% and increased repolarization by 37% | [2] |

Table 2: Neuroprotective Effects of Apigenin

| Parameter | Experimental Model | Treatment | Result | Reference |

| Cell Viability | t-BHP-treated ARPE-19 cells | 400 µM Apigenin | Significant promotion of cell survival | [4] |

| Nrf2 Nuclear Translocation | t-BHP-treated ARPE-19 cells | 400 µM Apigenin | Significant increase in nuclear Nrf2 protein abundance | [4] |

| Akt Phosphorylation | Hypoxic-ischemic brain injury in neonatal rats | Apigenin | Activation of the PI3K/Akt pathway | [5] |

| Apoptosis (Caspase-3/7 activity) | iPSC-derived Alzheimer's disease neurons | 50 µM Apigenin | Significant reduction in caspase-3/7 activity | [9] |

| Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | LPS-stimulated glial cells | Apigenin | Significant suppression of cytokine production |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Reagents:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) for the desired duration.

-

After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well.

-

Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan (B1609692) crystals are completely dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay utilizes a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red.

-

Reagents:

-

JC-1 dye

-

Cell culture medium

-

PBS

-

-

Procedure:

-

Seed cells in a suitable culture plate or on coverslips.

-

Treat cells with the test compound as required.

-

Remove the culture medium and wash the cells with PBS.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells using a fluorescence microscope or a flow cytometer.

-

Fluorescence Microscopy: Healthy cells will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or unhealthy cells will show green fluorescent JC-1 monomers in the cytoplasm.

-

Flow Cytometry: The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential.

-

-

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

-

Reagents:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

PBS

-

-

Procedure:

-

Induce apoptosis in your cell model and include appropriate controls.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for studying signaling pathways like Nrf2 and PI3K/Akt.

-

Reagents:

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Lyse the treated cells in lysis buffer and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Mitochondrial Calcium Retention Capacity Assay

This assay measures the ability of isolated mitochondria to take up and retain calcium before the opening of the mitochondrial permeability transition pore (mPTP).

-

Reagents:

-

Mitochondrial isolation buffer

-

Assay buffer (containing respiratory substrates like glutamate and malate)

-

Calcium Green-5N (or a similar calcium-sensitive fluorescent dye)

-

CaCl2 solution

-

-

Procedure:

-

Isolate mitochondria from the tissue or cells of interest.

-

Resuspend the isolated mitochondria in the assay buffer.

-

Add Calcium Green-5N to the mitochondrial suspension.

-

In a fluorometer, record the baseline fluorescence.

-

Add sequential pulses of a known concentration of CaCl2 to the suspension.

-

Monitor the fluorescence signal. A sharp and sustained increase in fluorescence indicates the opening of the mPTP and the release of accumulated calcium.

-

The total amount of calcium added before mPTP opening is the calcium retention capacity.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of apigenin (and potentially this compound) and a general experimental workflow for assessing neuroprotection.

Caption: Signaling pathways modulated by this compound/Apigenin.

Caption: General experimental workflow for neuroprotection studies.

Conclusion

This compound demonstrates significant promise as a neuroprotective agent, primarily through its ability to counteract excitotoxicity and modulate mitochondrial function. While further research is needed to fully elucidate its mechanisms of action, studies on the structurally related flavonoid, apigenin, suggest that activation of the Nrf2 and PI3K/Akt pathways, along with anti-inflammatory and anti-apoptotic effects, are likely to be involved. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future investigations into the therapeutic potential of this compound for a range of neurodegenerative disorders. For drug development professionals, this compound represents a compelling lead compound that warrants further preclinical and clinical evaluation.

References

- 1. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbs.com [ijbs.com]

- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]

- 6. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Determination of the Calcium Retention Capacity of Isolated Mitochondria [jove.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the In Vitro Anti-inflammatory Properties of Biapigenin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biapigenin, a naturally occurring biflavonoid, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways and its impact on the production of inflammatory mediators. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, a biflavonoid found in plants such as Selaginella tamariscina, has emerged as a promising anti-inflammatory agent. This document details the in vitro evidence of its efficacy and mode of action.

Inhibition of Key Inflammatory Mediators

This compound has been shown to effectively suppress the production of several key mediators of inflammation in vitro, primarily in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Nitric Oxide (NO)

This compound inhibits the production of nitric oxide (NO), a potent pro-inflammatory molecule, in a dose-dependent manner. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels.

Pro-inflammatory Cytokines

Studies have demonstrated that this compound significantly reduces the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1] This inhibitory effect occurs at the transcriptional level, with this compound suppressing the mRNA expression of these cytokines.

Cyclooxygenase-2 (COX-2)

This compound has been found to block the transactivation of the cyclooxygenase-2 (COX-2) gene.[2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Data Summary:

While specific IC50 values for this compound are not consistently reported across the literature, the available data indicates a dose-dependent inhibitory effect on these inflammatory mediators. The following table summarizes the observed effects.

| Inflammatory Mediator | Cell Line | Stimulant | Observed Effect of this compound |

| Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent inhibition of production |

| iNOS | RAW 264.7 | LPS | Suppression of mRNA and protein expression |

| TNF-α | RAW 264.7 | LPS | Dose-dependent inhibition of secretion and mRNA expression |

| IL-1β | RAW 264.7 | LPS | Dose-dependent inhibition of secretion and mRNA expression |

| IL-6 | RAW 264.7 | LPS | Dose-dependent inhibition of secretion and mRNA expression |

| COX-2 | RAW 264.7 | LPS | Inhibition of gene transactivation |

Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting and modulating critical intracellular signaling pathways that regulate the inflammatory response.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-1β, and IL-6.

This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the nuclear translocation of the p65 subunit.[2] This action effectively blocks the transcription of a wide array of inflammatory mediators.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It is activated by cellular stressors and inflammatory cytokines, leading to the activation of downstream transcription factors and the subsequent expression of inflammatory genes.

Evidence suggests that this compound's anti-inflammatory actions are mediated, at least in part, through the inhibition of the p38 MAPK pathway. By suppressing the phosphorylation of p38 MAPK, this compound can downregulate the expression of various inflammatory mediators.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize the anti-inflammatory properties of this compound.

Cell Culture

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50-100 µL of the cell culture supernatant.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

-

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

-

Procedure (General):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants (collected from this compound and LPS-treated cells) and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentration based on the standard curve.

-

Western Blot Analysis for Protein Expression (iNOS, COX-2, p-p38, p65)

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Procedure:

-

Treat RAW 264.7 cells with this compound and/or LPS as described previously.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p38, or p65 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). For pathway analysis, nuclear and cytoplasmic fractions are often separated before lysis to specifically assess the translocation of proteins like p65.

-

Conclusion and Future Directions

The in vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to inhibit the production of key inflammatory mediators through the modulation of the NF-κB and p38 MAPK signaling pathways makes it a compelling candidate for further investigation.

Future research should focus on:

-

Establishing precise IC50 values for the inhibition of various inflammatory markers.

-

Elucidating the detailed molecular interactions between this compound and its targets within the signaling cascades.

-

Investigating the potential involvement of other anti-inflammatory pathways, such as the JAK/STAT pathway.

-

Translating these in vitro findings to in vivo models of inflammatory diseases to assess efficacy and safety.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a novel anti-inflammatory therapeutic.

References

Biapigenin's Role in Mitochondrial Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biapigenin, a naturally occurring biflavonoid, has emerged as a modulator of mitochondrial bioenergetics. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action at the mitochondrial level. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways. The primary focus is on this compound's interaction with the adenine (B156593) nucleotide translocator (ANT) and the mitochondrial permeability transition pore (mPTP), and its subsequent impact on mitochondrial respiration and membrane potential. Furthermore, this guide explores the potential, though not yet fully elucidated, upstream signaling pathways—including AMPK, SIRT1, PGC-1α, and Nrf2—that may be implicated in the broader effects of flavonoids like this compound on mitochondrial health and biogenesis.

Introduction

Mitochondria are central to cellular energy metabolism, producing the bulk of cellular ATP through oxidative phosphorylation. Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cardiovascular conditions, making mitochondria a critical target for therapeutic intervention. This compound, a biflavone found in plants such as Hypericum perforatum, has demonstrated potential in modulating mitochondrial function. This guide synthesizes the existing research to provide a comprehensive technical overview of this compound's role in mitochondrial bioenergetics.

Core Mechanism of Action: Modulation of the Adenine Nucleotide Translocator and Mitochondrial Permeability Transition Pore

The primary mechanism by which this compound influences mitochondrial bioenergetics appears to be through its interaction with the adenine nucleotide translocator (ANT) and the mitochondrial permeability transition pore (mPTP).

2.1. Adenine Nucleotide Translocator (ANT)

ANT is an inner mitochondrial membrane protein responsible for the exchange of ADP for ATP, a crucial step in providing the cell with energy.[1] this compound has been shown to directly modulate ANT activity.[2] This interaction leads to a significant decrease in ADP-induced mitochondrial membrane depolarization and an increase in repolarization.[2]

2.2. Mitochondrial Permeability Transition Pore (mPTP)

The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death.[3] this compound's modulation of ANT function appears to influence the opening of the mPTP.[2] Specifically, this compound has been observed to reduce mitochondrial calcium retention by increasing calcium efflux, an effect that is blocked by inhibitors of the mPTP.[2] This suggests that this compound helps to prevent the sustained opening of the mPTP, thereby protecting mitochondria from calcium-induced damage.

Below is a diagram illustrating the proposed direct mechanism of this compound on mitochondrial function.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the effects of this compound on key mitochondrial bioenergetic parameters.

Table 1: Effect of this compound on Mitochondrial Respiration

| Parameter | Concentration | Organism/Cell Type | Effect | Reference |

| FCCP-Stimulated Maximal Respiration | 10 µM | Rat Brain Mitochondria | ↓ 32% | [4] |

Table 2: Effect of this compound on Mitochondrial Membrane Potential

| Parameter | Concentration | Organism/Cell Type | Effect | Reference |

| ADP-Induced Depolarization | 10 µM | Rat Brain Mitochondria | ↓ 68% | [2] |

| Repolarization | 10 µM | Rat Brain Mitochondria | ↑ 37% | [2] |

Potential Upstream Signaling Pathways

While the direct molecular targets of this compound within the mitochondria are being elucidated, its broader effects may be mediated by upstream signaling pathways known to regulate mitochondrial biogenesis and function. The direct activation of these pathways by this compound is an active area of research; however, their established roles provide a framework for understanding the potential systemic effects of this biflavonoid.

4.1. AMPK/SIRT1/PGC-1α Pathway

The AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) form a central axis in the regulation of mitochondrial biogenesis.

-

AMPK: Acts as a cellular energy sensor. When activated by a high AMP:ATP ratio, it initiates a cascade to restore energy balance, in part by activating PGC-1α.

-

SIRT1: An NAD+-dependent deacetylase that can activate PGC-1α through deacetylation, linking mitochondrial function to the cellular redox state.

-

PGC-1α: A master regulator of mitochondrial biogenesis, which, when activated, promotes the transcription of nuclear and mitochondrial genes encoding mitochondrial proteins.

The following diagram illustrates the interplay of these signaling molecules.

4.2. Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and is also implicated in mitochondrial biogenesis. Activation of Nrf2 can protect mitochondria from oxidative stress and support their function.

The diagram below shows the potential involvement of Nrf2 in mediating the effects of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of this compound's effects on mitochondrial bioenergetics.

5.1. Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol is adapted from high-resolution respirometry techniques.

-

Objective: To measure the effect of this compound on various parameters of mitochondrial respiration.

-

Apparatus: High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).

-

Reagents:

-

Mitochondrial isolation buffer

-

Respiration medium (e.g., MiR05)

-

Substrates (e.g., pyruvate, malate, glutamate, succinate)

-

ADP

-

Oligomycin (B223565) (ATP synthase inhibitor)

-

FCCP (uncoupler)

-

Rotenone (B1679576) (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

This compound stock solution (in DMSO)

-

-

Procedure:

-

Isolate mitochondria from the tissue or cells of interest using differential centrifugation.

-

Determine mitochondrial protein concentration using a standard assay (e.g., BCA or Bradford).

-

Calibrate the respirometer chambers with respiration medium.

-

Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to each chamber.

-

Allow for stabilization to measure ROUTINE (basal) respiration.

-

Add this compound or vehicle control to the respective chambers and incubate.

-

Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol:

-

Add substrates to fuel the electron transport chain.

-

Add ADP to measure state 3 (phosphorylating) respiration.

-

Add oligomycin to measure state 4o (non-phosphorylating) respiration (proton leak).

-

Add FCCP in titrations to determine maximal electron transport system (ETS) capacity.

-

Add rotenone and antimycin A to inhibit mitochondrial respiration and determine residual oxygen consumption (ROX).

-

-

Analyze the data to calculate parameters such as basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.

-

The following workflow diagram outlines the experimental process for measuring mitochondrial respiration.

5.2. Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

-

Objective: To quantify the effect of this compound on mitochondrial membrane potential.

-

Apparatus: Fluorescence microscope, flow cytometer, or plate reader.

-

Reagents:

-

Cell culture medium

-

Fluorescent potentiometric dye (e.g., TMRM, TMRE, or JC-1)

-

FCCP (as a positive control for depolarization)

-

Oligomycin (as a control for hyperpolarization)

-

This compound stock solution (in DMSO)

-

Hoechst 33342 (for nuclear staining, optional)

-

-

Procedure:

-

Culture cells to the desired confluency in appropriate plates or on coverslips.

-

Treat cells with this compound or vehicle control for the desired time.

-

Load the cells with the fluorescent dye according to the manufacturer's instructions. For example, incubate with TMRM (e.g., 25-100 nM) for 30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Image the cells using a fluorescence microscope or analyze by flow cytometry or plate reader.

-

For JC-1, measure the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in the cytoplasm of cells with depolarized mitochondria) fluorescence. For TMRM/TMRE, quantify the fluorescence intensity within the mitochondria.

-

Include positive controls: FCCP to induce depolarization and oligomycin to induce hyperpolarization.

-

Normalize the fluorescence intensity of this compound-treated cells to that of the vehicle-treated control cells.

-

5.3. Measurement of Cellular ATP Levels

This protocol uses a luciferase-based assay to quantify ATP.

-

Objective: To determine the effect of this compound on cellular ATP production.

-

Apparatus: Luminometer or plate reader with luminescence detection capabilities.

-

Reagents:

-

Cell culture medium

-

ATP assay kit (containing luciferase, luciferin, and ATP standards)

-

Cell lysis buffer

-

This compound stock solution (in DMSO)

-

-

Procedure:

-

Plate cells in a multi-well plate and culture to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the specified duration.

-

Lyse the cells according to the ATP assay kit protocol to release intracellular ATP.

-

Add the luciferase/luciferin reagent to the cell lysates.

-

Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Generate a standard curve using the provided ATP standards.

-

Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.

-

Conclusion and Future Directions

This compound demonstrates a clear modulatory role in mitochondrial bioenergetics, primarily through its interaction with the adenine nucleotide translocator and the mitochondrial permeability transition pore. The available quantitative data, though limited, indicates a significant impact on mitochondrial membrane potential and maximal respiration. The potential for this compound to influence upstream signaling pathways such as AMPK/SIRT1/PGC-1α and Nrf2 presents an exciting avenue for future research.

To further elucidate the therapeutic potential of this compound, future studies should focus on:

-

Dose-response studies: Generating comprehensive quantitative data on a wider range of mitochondrial bioenergetic parameters across various this compound concentrations.

-

Direct pathway analysis: Investigating the direct effects of this compound on the activation and expression of key signaling molecules like AMPK, SIRT1, PGC-1α, and Nrf2.

-

In vivo studies: Evaluating the impact of this compound on mitochondrial function and overall metabolic health in relevant animal models of disease.

A deeper understanding of this compound's multifaceted role in mitochondrial bioenergetics will be crucial for its development as a potential therapeutic agent for a range of mitochondrial-related diseases.

References

- 1. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 2. This compound modulates the activity of the adenine nucleotide translocator in isolated rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AMPK-derived peptides reduce blood glucose levels but lead to fat retention in the liver of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Primary Cellular Targets of Biapigenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biapigenin, a naturally occurring biflavonoid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Understanding the primary cellular targets of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the key cellular targets of this compound, detailing the experimental protocols used to identify these interactions and presenting quantitative data for comparative analysis. Furthermore, this guide includes visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's molecular interactions.

Core Cellular Targets and Signaling Pathways

Current research has identified several primary cellular targets of this compound, implicating its role in the modulation of key signaling pathways involved in inflammation, cancer, and neuroprotection.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappaB (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses. This compound has been shown to inhibit the activation of NF-κB.[1][2] This inhibition is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB.[1][2]

Caption: Inhibition of NF-κB nuclear translocation by this compound.

Modulation of the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of cellular responses to stress and inflammation. This compound has been identified as a direct binder and inhibitor of p38 MAPK, leading to a reduction in its phosphorylation and downstream signaling.

References

Preliminary Cytotoxicity Screening of Biapigenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with in-depth quantitative data on the cytotoxicity of Biapigenin is limited. This guide presents the currently available information on this compound and leverages the extensive research on its well-studied monomer, Apigenin (B1666066), as a surrogate to provide a comprehensive overview of potential cytotoxic mechanisms and experimental protocols. It is crucial to note that the biological activities of a dimer can differ from its monomeric units. Therefore, the information presented on Apigenin should be considered as a foundational guide for designing and interpreting future studies on this compound.

Introduction to this compound and its Anticancer Potential

This compound is a naturally occurring biflavonoid, a dimer of the flavone (B191248) Apigenin. While Apigenin has been extensively studied for its anticancer properties, research specifically on this compound is still in its nascent stages. However, preliminary studies suggest that this compound may also possess valuable anticancer activities.

One study has indicated that this compound exhibits anticancer activity against HeLa (human cervical cancer) cells while being non-cytotoxic to HaCaT (human keratinocyte) cells, suggesting a potential for selective cytotoxicity towards cancer cells.[1] The proposed mechanism of action for this compound's anticancer effects involves its potential role as an agonist of human peroxisome proliferator-activated receptor γ (hPPARγ), a nuclear receptor implicated in tumor suppression.[1]

Given the limited direct data on this compound, this guide will now focus on the cytotoxic properties of its monomer, Apigenin, to provide a framework for understanding and exploring the potential of this compound as an anticancer agent. Apigenin has been shown to suppress various human cancers in vitro and in vivo through multiple mechanisms, including inducing cell apoptosis, promoting cell cycle arrest, and inhibiting cell migration and invasion.[2]

Quantitative Cytotoxicity Data of Apigenin

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function, such as cell proliferation. The following tables summarize the IC50 values of Apigenin in various cancer cell lines, as reported in the scientific literature.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| HL60 | Leukemia | 30 | 24 | [3] |

| MDA-MB-453 | Breast Cancer | 59.44 | 24 | [4] |

| MDA-MB-453 | Breast Cancer | 35.15 | 72 | [4] |

| HeLa | Cervical Cancer | 35.89 | Not Specified | [5] |

| A375 | Melanoma | 33.02 | Not Specified | [6] |

| MCF-7 | Breast Cancer | 37.89 (in combination with Doxorubicin) | Not Specified | [7] |

Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines. This table provides a summary of the concentrations at which Apigenin inhibits 50% of the growth of different cancer cell lines.

Experimental Protocols for Cytotoxicity Screening

Several assays are commonly employed to assess the cytotoxicity of a compound. The following are detailed protocols for some of the most frequently used methods in the context of screening natural products like Apigenin and, by extension, this compound.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-